Hdac6-IN-22

Description

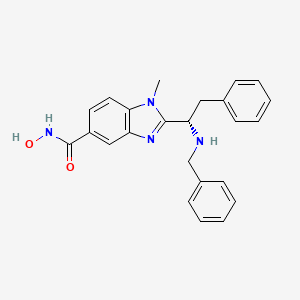

Structure

3D Structure

Properties

Molecular Formula |

C24H24N4O2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2-[(1S)-1-(benzylamino)-2-phenylethyl]-N-hydroxy-1-methylbenzimidazole-5-carboxamide |

InChI |

InChI=1S/C24H24N4O2/c1-28-22-13-12-19(24(29)27-30)15-20(22)26-23(28)21(14-17-8-4-2-5-9-17)25-16-18-10-6-3-7-11-18/h2-13,15,21,25,30H,14,16H2,1H3,(H,27,29)/t21-/m0/s1 |

InChI Key |

SOUVSAISQJMEHD-NRFANRHFSA-N |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)C(=O)NO)N=C1[C@H](CC3=CC=CC=C3)NCC4=CC=CC=C4 |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)NO)N=C1C(CC3=CC=CC=C3)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Hdac6-IN-22: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac6-IN-22, also identified as WT161, is a potent and selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6). This document provides a comprehensive overview of the mechanism of action of Hdac6-IN-22, with a particular focus on its effects in multiple myeloma (MM). It details the molecular interactions, effects on key signaling pathways, and the cellular consequences of HDAC6 inhibition by this compound. This guide also includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanistic pathways and experimental workflows.

Introduction to HDAC6 and Its Inhibition

Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 has a distinct set of non-histone substrates. This cytoplasmic localization and substrate specificity make HDAC6 a compelling therapeutic target for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

HDAC6 possesses two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain. Its key substrates include α-tubulin, the chaperone protein Hsp90, and the cytoskeletal protein cortactin. Through the deacetylation of these proteins, HDAC6 is involved in a multitude of cellular processes:

-

Microtubule Dynamics: By deacetylating α-tubulin, HDAC6 influences microtubule stability and function, which is crucial for cell motility, cell division, and intracellular transport.

-

Protein Quality Control: HDAC6 plays a pivotal role in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins. It binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to the aggresome for subsequent degradation by autophagy.

-

Chaperone Function: Deacetylation of Hsp90 by HDAC6 is essential for its chaperone activity, which is critical for the stability and function of numerous client proteins involved in cell growth and survival.

Selective inhibition of HDAC6 offers a promising therapeutic strategy by disrupting these vital cellular functions in diseased cells while potentially minimizing the toxicities associated with pan-HDAC inhibitors that also target nuclear HDACs. Hdac6-IN-22 has emerged as a key tool compound and potential therapeutic agent for its high potency and selectivity for HDAC6.

Mechanism of Action of Hdac6-IN-22

Hdac6-IN-22 exerts its biological effects by directly binding to the catalytic domain of HDAC6 and inhibiting its deacetylase activity. This leads to the hyperacetylation of its key substrates, disrupting downstream cellular processes.

Direct Inhibition of HDAC6 and Substrate Hyperacetylation

The primary mechanism of action of Hdac6-IN-22 is the potent and selective inhibition of the HDAC6 enzyme. This leads to a significant and dose-dependent increase in the acetylation of its primary cytoplasmic substrate, α-tubulin. The accumulation of acetylated α-tubulin serves as a reliable biomarker for HDAC6 inhibition. In contrast, Hdac6-IN-22 shows minimal effect on the acetylation of histones, such as H3K9, confirming its selectivity for HDAC6 over nuclear class I HDACs.[1]

Disruption of Protein Homeostasis

A critical consequence of HDAC6 inhibition by Hdac6-IN-22 is the disruption of protein homeostasis, particularly in cancer cells that are often under high proteotoxic stress. By inhibiting HDAC6, Hdac6-IN-22 blocks the aggresome pathway for clearing misfolded proteins. This effect is synergistic with proteasome inhibitors like bortezomib. While proteasome inhibitors block the primary degradation pathway for ubiquitinated proteins, Hdac6-IN-22 blocks the alternative aggresomal pathway. The dual blockade leads to a massive accumulation of polyubiquitinated proteins, inducing severe endoplasmic reticulum (ER) stress and ultimately triggering apoptosis.[1][2]

Induction of Cell Cycle Arrest and Apoptosis

In multiple myeloma cells, Hdac6-IN-22 has been shown to induce cell cycle arrest in the G2 phase and promote apoptosis. The induction of apoptosis is mediated through the mitochondrial pathway. The accumulation of misfolded proteins and the ensuing unresolved ER stress activate the unfolded protein response (UPR), which, when overwhelmed, switches from a pro-survival to a pro-apoptotic signal, leading to the activation of caspases and programmed cell death.[1][2]

Quantitative Data

The inhibitory activity and cellular effects of Hdac6-IN-22 have been quantified in various assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.4 nM | HDAC6 Enzyme Assay | [3] |

| IC50 | 8.35 nM | HDAC1 Enzyme Assay | [3] |

| IC50 | 15.4 nM | HDAC2 Enzyme Assay | [3] |

| Selectivity | >100-fold | Over other HDACs | [3] |

Table 1: In Vitro Inhibitory Activity of Hdac6-IN-22 (WT161)

| Cell Line | IC50 | Assay Type | Reference |

| MM.1S | 3.6 µM | Cell Viability Assay | [2] |

| RPMI8226 | 1.5 - 4.7 µM | Cell Viability Assay | [2] |

| U266 | 1.5 - 4.7 µM | Cell Viability Assay | [2] |

| OPM2 | 1.5 - 4.7 µM | Cell Viability Assay | [2] |

Table 2: Anti-proliferative Activity of Hdac6-IN-22 (WT161) in Multiple Myeloma Cell Lines

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Hdac6-IN-22 (WT161).

In Vitro HDAC Enzyme Inhibition Assay

-

Objective: To determine the IC50 of Hdac6-IN-22 against purified HDAC enzymes.

-

Materials: Recombinant human HDAC1, HDAC2, and HDAC6 enzymes; Fluor-de-Lys (BML-KI104) substrate; Trichostatin A (TSA) as a positive control; Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2); Developer solution.

-

Procedure:

-

Prepare a serial dilution of Hdac6-IN-22 in DMSO.

-

In a 96-well plate, add the HDAC enzyme, the substrate, and the diluted inhibitor in assay buffer.

-

Incubate the plate at 37°C for 1 hour.

-

Add the developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

-

Cell Culture and Reagents

-

Cell Lines: Human multiple myeloma cell lines MM.1S, RPMI8226, U266, and OPM2.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: Hdac6-IN-22 is dissolved in DMSO to prepare a stock solution and diluted in culture medium for experiments.

Western Blot Analysis for Protein Acetylation

-

Objective: To assess the effect of Hdac6-IN-22 on the acetylation of α-tubulin and histones.

-

Procedure:

-

Seed MM.1S cells at a density of 1 x 106 cells/mL and treat with various concentrations of Hdac6-IN-22 (e.g., 0, 50, 100, 500 nM) for 6 hours.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-histone H3, total histone H3, and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay

-

Objective: To determine the anti-proliferative effect of Hdac6-IN-22 on multiple myeloma cells.

-

Procedure:

-

Seed MM cells in a 96-well plate at a density of 1 x 104 cells/well.

-

Treat the cells with a serial dilution of Hdac6-IN-22 for 48 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay by Annexin V/PI Staining

-

Objective: To quantify the induction of apoptosis by Hdac6-IN-22.

-

Procedure:

-

Treat MM.1S cells with Hdac6-IN-22 (e.g., 3 µM) and/or bortezomib (e.g., 3 nM) for 16 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Hdac6-IN-22 and a typical experimental workflow for its characterization.

Caption: Mechanism of action of Hdac6-IN-22.

Caption: Experimental workflow for Hdac6-IN-22 characterization.

References

The Multifaceted Roles of HDAC6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a diverse array of cellular processes. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 boasts a wide range of non-histone substrates, positioning it as a key regulator of cytoplasmic events. Its functions are integral to protein quality control, cytoskeletal dynamics, cell migration, stress response, and immune modulation. Dysregulation of HDAC6 has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of HDAC6, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Functions and Cellular Processes

HDAC6's diverse functions stem from its unique structure, which includes two catalytic domains and a zinc finger ubiquitin-binding domain (ZnF-UBP).[1] This architecture allows it to deacetylate a variety of cytoplasmic proteins and to recognize and bind ubiquitinated proteins.

Protein Quality Control: The Aggresome-Autophagy Pathway

A primary function of HDAC6 is its central role in the cellular response to misfolded protein stress.[2] When the ubiquitin-proteasome system is overwhelmed, HDAC6 facilitates the clearance of toxic protein aggregates through the aggresome-autophagy pathway.[3][4]

-

Ubiquitin Binding: The ZnF-UBP domain of HDAC6 recognizes and binds to polyubiquitinated misfolded proteins.[5]

-

Transport to the Aggresome: HDAC6 then acts as an adaptor, linking these protein aggregates to the dynein motor complex for retrograde transport along microtubules to the microtubule-organizing center (MTOC).[5] This process results in the formation of a large inclusion body known as the aggresome.

-

Autophagic Clearance: The aggresome is subsequently cleared by the autophagy-lysosome pathway. HDAC6 is not only involved in the formation of the aggresome but also in the maturation of autophagosomes and their fusion with lysosomes.[3][6] It promotes this fusion by recruiting a cortactin-dependent actin-remodeling machinery.[6]

Logical Relationship of HDAC6 in Aggresome-Autophagy Pathway

Caption: HDAC6's role in directing ubiquitinated proteins to the aggresome for autophagic clearance.

Cytoskeletal Dynamics and Cell Migration

HDAC6 is a key regulator of the cytoskeleton, primarily through its deacetylation of α-tubulin, a major component of microtubules.[7] The acetylation of α-tubulin on lysine 40 is associated with stable microtubules, while deacetylation by HDAC6 promotes microtubule dynamics.[7] This regulation is crucial for several cellular processes:

-

Cell Migration: By modulating microtubule dynamics, HDAC6 influences cell motility.[8] Increased HDAC6 activity is often associated with enhanced cell migration, a process critical in development, immune responses, and cancer metastasis.

-

Cell Adhesion: HDAC6-mediated deacetylation of tubulin can also affect the turnover of focal adhesions, which are essential for cell adhesion to the extracellular matrix.[9]

-

Cilia Formation: HDAC6 is involved in the resorption of primary cilia before mitosis by deacetylating tubulin.

Cellular Stress Response

HDAC6 is a central component of the cellular response to various stressors, including oxidative stress and heat shock.[3]

-

Heat Shock Protein 90 (Hsp90) Regulation: HDAC6 deacetylates the molecular chaperone Hsp90, which is critical for the proper folding and stability of numerous client proteins, including many involved in signaling and cancer progression.[7] Deacetylation by HDAC6 is required for the full chaperone activity of Hsp90.

-

Stress Granule Formation: HDAC6 is essential for the formation of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form in response to stress.[10]

Immune System Regulation

HDAC6 plays a significant role in both innate and adaptive immunity.[2][11]

-

Innate Immunity: HDAC6 is involved in the innate immune response to bacterial and viral infections.[12] It can regulate Toll-like receptor (TLR) signaling and the activation of inflammasomes.[2][13]

-

Adaptive Immunity: HDAC6 influences T-cell activation and the formation of the immunological synapse.[1] It has also been shown to modulate the function of regulatory T cells.

Quantitative Data

Enzymatic Activity and Substrate Affinity

The enzymatic activity of HDAC6 is crucial to its function. Quantitative measurements of its catalytic efficiency provide insights into its substrate specificity.

| Substrate Peptide | kcat/KM (M⁻¹s⁻¹) | Reference |

| Ac-Lys-Gly-Gly | >10,000 | [14] |

| Ac-Lys(Ac)-NH₂ | ~5,000 | [14] |

| α-tubulin (endogenous) | Not directly measured | [15] |

Note: The catalytic efficiency (kcat/KM) is a measure of how efficiently an enzyme converts a substrate into a product. A higher value indicates greater efficiency.

IC50 Values of Selective HDAC6 Inhibitors

The development of selective HDAC6 inhibitors is a major focus in drug discovery. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. Class I HDACs | Reference |

| Tubastatin A | 15 | >1000-fold | [16] |

| ACY-738 | 1.7 | 60- to 1500-fold | [16] |

| WT161 | 0.4 | >100-fold | [16] |

| Citarinostat (ACY-241) | 2.6 | 13- to 18-fold | [16] |

| HPOB | 56 | >30-fold | [16] |

| PCI-34051 | 2900 | Selective for HDAC8 | [17] |

HDAC6 Expression in Cancer

HDAC6 expression is frequently dysregulated in various cancers. The following table summarizes its expression status in different tumor types.

| Cancer Type | HDAC6 Expression | Correlation with Prognosis | Reference(s) |

| Breast Cancer (ER-positive) | Higher in smaller, low-grade tumors | Better prognosis | [8] |

| Colon Cancer | Higher in cancer tissue | Poorer prognosis | [18] |

| Ovarian Cancer | Higher in low- and high-grade carcinomas | Poorer prognosis | [5] |

| Oral Squamous Cell Carcinoma | Upregulated | Correlates with primary tumor stage | [8] |

| Acute Myeloid Leukemia (AML) | Overexpressed | - | [8] |

| Pancreatic Cancer | Higher in cancer tissues | - | [19] |

Key Signaling Pathways

HDAC6 is integrated into several critical signaling pathways, modulating their output and influencing cellular decisions.

HDAC6 in Cell Migration Signaling

Caption: HDAC6 integrates signals from various pathways to regulate cytoskeletal dynamics and promote cell migration.

Experimental Protocols

Tubulin Acetylation Assay (Western Blot)

This protocol describes the detection of changes in α-tubulin acetylation levels following treatment with an HDAC6 inhibitor.

Experimental Workflow for Tubulin Acetylation Assay

Caption: A step-by-step workflow for assessing changes in tubulin acetylation via Western blotting.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

HDAC6 inhibitor (e.g., Tubastatin A)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Mouse anti-acetylated-α-tubulin (e.g., clone 6-11B-1)[20]

-

Mouse or rabbit anti-α-tubulin (loading control)

-

-

HRP-conjugated anti-mouse or anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with the desired concentration of HDAC6 inhibitor or vehicle control for the appropriate time (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane and image using a suitable imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated-α-tubulin band to the total α-tubulin band.

-

Aggresome Formation Assay (Immunofluorescence)

This protocol allows for the visualization of aggresome formation in response to proteasome inhibition and the role of HDAC6 in this process.

Materials:

-

Cells grown on glass coverslips

-

Proteasome inhibitor (e.g., MG132)

-

HDAC6 inhibitor (optional)

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Rabbit anti-ubiquitin

-

Mouse anti-vimentin

-

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 12-24 hours to induce aggresome formation.

-

Co-treat with an HDAC6 inhibitor if investigating its role in aggresome formation.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block cells with blocking solution for 1 hour.

-

Incubate with primary antibodies against ubiquitin and vimentin (a marker for aggresome collapse of the intermediate filament cage) diluted in blocking solution for 1-2 hours.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.

-

Wash three times with PBS.

-

-

Imaging:

-

Mount the coverslips on glass slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope. Aggresomes will appear as juxtanuclear inclusions that are positive for both ubiquitin and collapsed vimentin.

-

Cell Migration (Wound Healing) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.[21]

Materials:

-

Cells cultured to confluence in a 24-well plate

-

Sterile 200 µL pipette tip

-

Serum-free or low-serum medium

-

Microscope with a camera

Procedure:

-

Create the Wound:

-

Once the cells have formed a confluent monolayer, use a sterile 200 µL pipette tip to create a straight scratch across the center of each well.

-

-

Wash and Add Medium:

-

Gently wash the wells with PBS to remove detached cells.

-

Add serum-free or low-serum medium to minimize cell proliferation. Add any experimental compounds (e.g., HDAC6 inhibitors) at this stage.

-

-

Image Acquisition:

-

Immediately after creating the wound (time 0), capture images of the scratch in each well.

-

Place the plate in an incubator and capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100

-

Conclusion and Future Directions

HDAC6 has emerged as a critical regulator of diverse cellular functions with significant implications for human health and disease. Its unique cytoplasmic localization and broad substrate specificity distinguish it from other HDACs, making it an attractive therapeutic target. The development of highly selective HDAC6 inhibitors holds great promise for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Future research should focus on further elucidating the complex regulatory networks in which HDAC6 participates, identifying novel substrates, and exploring the full therapeutic potential of modulating its activity. A deeper understanding of the context-dependent functions of HDAC6 will be crucial for the successful clinical translation of HDAC6-targeted therapies.

References

- 1. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 4. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC6 - Wikipedia [en.wikipedia.org]

- 10. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC6 controls innate immune and autophagy responses to TLR-mediated signalling by the intracellular bacteria Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. usiena-air.unisi.it [usiena-air.unisi.it]

- 17. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. アセチル化チューブリンモノクローナル抗体 [sigmaaldrich.com]

- 20. clyte.tech [clyte.tech]

- 21. Wound healing assay | Abcam [abcam.com]

An In-Depth Technical Guide on HDAC6 Inhibition in Cancer Research

A comprehensive overview of the role of Histone Deacetylase 6 (HDAC6) in oncology, its associated signaling pathways, and the methodologies for evaluating selective inhibitors. Due to the limited public information available on the specific inhibitor "Hdac6-IN-22," this guide provides a framework using data from other well-characterized selective HDAC6 inhibitors as illustrative examples.

Introduction to HDAC6 as a Therapeutic Target in Cancer

Histone deacetylase 6 (HDAC6) has emerged as a compelling target for cancer therapy. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). Through its enzymatic activity, HDAC6 plays a crucial role in various cellular processes that are critical for cancer cells, such as cell motility, protein quality control, and stress responses.[1][2][3]

The involvement of HDAC6 in key oncogenic pathways, combined with the observation that mice lacking HDAC6 are viable, suggests that selective inhibition of HDAC6 could be a well-tolerated and effective anti-cancer strategy.[1] This has spurred the development of numerous selective HDAC6 inhibitors, which are currently under investigation in preclinical and clinical settings.

Core Signaling Pathways Involving HDAC6 in Cancer

HDAC6 influences multiple signaling pathways that are fundamental to tumor progression and survival. Understanding these pathways is critical for elucidating the mechanism of action of HDAC6 inhibitors.

Microtubule Dynamics and Cell Motility

HDAC6 is a primary α-tubulin deacetylase.[4] The acetylation of α-tubulin is associated with stable microtubules, while deacetylation by HDAC6 promotes microtubule dynamics. Increased HDAC6 activity is linked to enhanced cell motility and invasion, key features of metastatic cancer. By inhibiting HDAC6, tubulin becomes hyperacetylated, leading to stabilized microtubules and impaired cancer cell migration.

Hsp90 Chaperone Function and Protein Stability

HDAC6 deacetylates Hsp90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins (e.g., Akt, Raf, EGFR).[5][6] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which impairs its chaperone function. This results in the degradation of Hsp90 client proteins, thereby inhibiting pro-survival signaling in cancer cells.

Aggresome Pathway and Protein Degradation

HDAC6 plays a vital role in the cellular response to misfolded protein stress. It binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to form an aggresome, which is then cleared by autophagy.[7][8][9] Cancer cells often have high rates of protein synthesis and are susceptible to proteotoxic stress. By inhibiting HDAC6, the clearance of misfolded proteins can be disrupted, leading to an accumulation of toxic protein aggregates and subsequent cell death.

A diagram illustrating the central role of HDAC6 in these key cellular pathways is provided below.

Caption: Overview of key HDAC6-mediated signaling pathways in the cytoplasm of cancer cells.

Quantitative Data on Selective HDAC6 Inhibitors

While specific data for Hdac6-IN-22 is not publicly available, the following table summarizes key quantitative metrics for other well-known selective HDAC6 inhibitors to provide a comparative context for researchers.

| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Tubastatin A | HDAC6 | 15 | In vitro enzymatic assay | [10] |

| Ricolinostat (ACY-1215) | HDAC6 | 5 | In vitro enzymatic assay | [11] |

| Citarinostat (ACY-241) | HDAC6 | Not specified | In clinical trials | [11] |

| KA2507 | HDAC6 | 2.5 | Biochemical assay | [12] |

| Compound 5b | HDAC6 | 150 | In vitro enzymatic assay | [12] |

| PB131 | HDAC6 | 1.8 | In vitro enzymatic assay | [13] |

Experimental Protocols for Evaluating HDAC6 Inhibitors

The following sections detail standardized protocols for assessing the efficacy and mechanism of action of novel HDAC6 inhibitors.

In Vitro HDAC6 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Fluor de Lys-SIRT2)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease and a fluorescence reagent)

-

Test compound (e.g., Hdac6-IN-22) dissolved in DMSO

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the diluted compound and recombinant HDAC6 enzyme to the wells of the microplate.

-

Incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Allow the enzymatic reaction to proceed for a specified duration (e.g., 60 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further 15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis for Target Engagement

Objective: To assess the effect of the HDAC6 inhibitor on the acetylation status of its downstream targets, α-tubulin and Hsp90, in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a breast or colon cancer line)

-

Cell culture medium and supplements

-

Test compound (e.g., Hdac6-IN-22)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Hsp90, anti-Hsp90, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of acetylated proteins compared to total protein and the loading control.

Below is a workflow diagram for a typical Western blot experiment.

Caption: A standard experimental workflow for Western blot analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an HDAC6 inhibitor in a mouse model of cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation

-

Test compound (e.g., Hdac6-IN-22) formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to a pre-determined schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate tumor volume using the formula: (length × width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (when tumors in the control group reach a pre-defined size or at a specified time point), euthanize the mice and excise the tumors.

-

Analyze the tumor tissues for pharmacodynamic markers (e.g., by Western blot for acetylated tubulin) or by histopathology.

-

Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess efficacy.

Conclusion

HDAC6 remains a highly validated and promising target in cancer drug discovery. The development of selective inhibitors requires rigorous preclinical evaluation using a combination of in vitro and in vivo models. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals working on novel HDAC6 inhibitors. While specific data on Hdac6-IN-22 is not yet in the public domain, the methodologies outlined here are applicable for its characterization and for advancing our understanding of its therapeutic potential in cancer.

References

- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The role of HDAC6 in fibrosis: a novel and effective therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]

- 10. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-inflammatory activity characterization of novel brain-permeable HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HDAC6 in Protein Aggregation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in cellular quality control by orchestrating the clearance of misfolded and aggregated proteins. This technical guide provides an in-depth exploration of the mechanisms by which HDAC6 influences protein aggregation, a pathological hallmark of numerous neurodegenerative diseases and other proteinopathies. While specific data on "Hdac6-IN-22" is not available in the public domain, this document synthesizes the current understanding of HDAC6 function and the therapeutic potential of its inhibition, drawing from studies on well-characterized HDAC6 inhibitors. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways to support researchers in the field of drug discovery and neurodegenerative disease.

The Dichotomous Role of HDAC6 in Protein Homeostasis

HDAC6 is a master regulator of cellular responses to proteotoxic stress.[1][2][3] Its function in protein aggregation is complex and multifaceted, presenting both opportunities and challenges for therapeutic intervention.

1.1. Aggresome Formation and Autophagic Clearance

HDAC6 facilitates the collection of ubiquitinated misfolded proteins into a perinuclear inclusion body called the aggresome.[2][4][5] This process is a crucial cellular defense mechanism when the ubiquitin-proteasome system (UPS) is overwhelmed.[1][4] Key functions of HDAC6 in this pathway include:

-

Recognition of Ubiquitinated Cargo: HDAC6 possesses a zinc finger ubiquitin-binding domain (ZnF-UBP) that specifically recognizes and binds to polyubiquitinated proteins.[2][6]

-

Microtubule-Dependent Transport: HDAC6 links the ubiquitinated cargo to the dynein motor complex, facilitating its retrograde transport along microtubules to the microtubule-organizing center (MTOC), where the aggresome forms.[4][5][7]

-

Autophagy Induction: Once sequestered in the aggresome, the protein aggregates are targeted for degradation through the autophagy-lysosome pathway.[1][2]

Theoretically, induction of HDAC6 activity could be beneficial by promoting the clearance of toxic protein aggregates.[1]

1.2. The Case for HDAC6 Inhibition

Conversely, there is compelling evidence supporting the therapeutic potential of HDAC6 inhibition, particularly in the context of neurodegenerative diseases.[1][4] The rationale for inhibition includes:

-

Enhanced Axonal Transport: HDAC6 is the primary deacetylase for α-tubulin.[4][8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which enhances the stability and function of microtubules, thereby improving axonal transport, a process often impaired in neurodegenerative disorders.[1][4]

-

HSP90 Regulation: HDAC6 deacetylates the chaperone protein HSP90. Inhibition of HDAC6 increases HSP90 acetylation, which can lead to the degradation of HSP90 client proteins, including pathogenic proteins like tau.[1]

-

Alleviation of Oxidative Stress: HDAC6 inhibition has been shown to protect neurons from oxidative stress.[4]

This dual role of HDAC6 makes it a challenging but intriguing therapeutic target. The specific cellular context and the nature of the protein aggregates likely determine whether HDAC6 activity is beneficial or detrimental.

Quantitative Data on the Effects of HDAC6 Inhibition

While no quantitative data for "Hdac6-IN-22" is publicly available, the following tables summarize findings from studies using other selective HDAC6 inhibitors, such as Tubastatin A (TubA), to illustrate the potential effects on protein aggregation-related pathways.

| Inhibitor | Model System | Outcome Measured | Result | Reference |

| Tubastatin A | Cultured tubular cells (in vitro) | Acetyl-α-tubulin levels | Significantly increased | [9] |

| Tubastatin A | BUMPT cells (in vitro) | Cell viability after CCCP-R and cisplatin treatment | Significantly protected against cell death | [9] |

| Tubastatin A | mdx mice (in vivo) | α-tubulin acetylation in TA muscles | Increased | [8] |

| Tubastatin A | H9c2 cells (in vitro) | HDAC6 activity | Significantly decreased | [10] |

| Tubastatin A | H9c2 cells (in vitro) | Prdx1 deacetylation induced by H/R injury | Reversed | [10] |

Table 1: Effects of HDAC6 Inhibitors on Cellular Targets and Viability

| Inhibitor | Model System | Pathological Feature | Effect of Inhibition | Reference |

| Tubastatin A | 6-OHDA-injured SH-SY5Y cells (in vitro) | NLRP3 inflammasome activation | Inhibited | [11] |

| Tubastatin A | 6-OHDA-injected mice (in vivo) | Dopaminergic neuronal degeneration | Alleviated | [11] |

| Tubastatin A | mdx mice (in vivo) | Microtubule network organization | Restored | [8] |

Table 2: Effects of HDAC6 Inhibitors in Disease Models

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the role of HDAC6 and its inhibitors in protein aggregation.

3.1. Immunoprecipitation for HDAC6-Interacting Proteins

This protocol is adapted from studies investigating protein-protein interactions of HDAC6.[12]

-

Cell Lysis: Transfected cells (e.g., NLT cells expressing tagged HDAC6 and potential interacting partners) are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysates are pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysates are incubated with an antibody specific to the tagged protein (e.g., anti-FLAG antibody for FLAG-tagged HDAC6) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the potential interacting proteins.

3.2. In Vivo HDAC6 Inhibition Studies in Mice

This protocol is based on studies evaluating the in vivo efficacy of HDAC6 inhibitors.[8]

-

Animal Model: Utilize a relevant mouse model of disease (e.g., mdx mice for muscular dystrophy).

-

Inhibitor Preparation: Dissolve the HDAC6 inhibitor (e.g., Tubastatin A) in a suitable vehicle (e.g., DMSO).

-

Administration: Administer the inhibitor to the mice via a specific route (e.g., daily intraperitoneal injection) at a predetermined dose (e.g., 25 mg/kg/day) for a defined period (e.g., 30 consecutive days). A control group should receive the vehicle alone.

-

Functional Assessment: Perform relevant functional tests to assess the therapeutic effect (e.g., grip strength tests for muscular dystrophy models).

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., tibialis anterior muscles).

-

Biochemical Analysis: Prepare tissue lysates and perform Western blot analysis to measure the levels of target proteins and their acetylation status (e.g., acetylated α-tubulin).

-

Histological Analysis: Perform immunofluorescence staining on tissue sections to visualize the localization of relevant proteins and cellular structures.

3.3. Cellular Viability and Apoptosis Assays

This protocol is adapted from studies assessing the cytoprotective effects of HDAC6 inhibition.[9]

-

Cell Culture and Treatment: Plate cells (e.g., BUMPT cells) and treat them with a toxic stimulus (e.g., CCCP-R or cisplatin) in the presence or absence of an HDAC6 inhibitor.

-

Cell Viability Assay (CCK-8):

-

Add CCK-8 solution to each well and incubate for a specified time.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

-

Apoptosis Assay (TUNEL Staining):

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

-

Visualize the stained cells using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.

-

Signaling Pathways and Experimental Workflows

4.1. The Role of HDAC6 in Aggresome Formation

References

- 1. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Phospho-HDAC6 Gathers Into Protein Aggregates in Parkinson’s Disease and Atypical Parkinsonisms [frontiersin.org]

- 5. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Pharmacological inhibition of HDAC6 improves muscle phenotypes in dystrophin-deficient mice by downregulating TGF-β via Smad3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC6 Inhibition Alleviates Ischemia- and Cisplatin-Induced Acute Kidney Injury by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Interaction of Class IIb Histone Deacetylase 6 (HDAC6) with Class IIa HDAC9 Controls Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Survival and Movement - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-22 and Autophagy Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic regulator of cellular protein quality control, playing a pivotal role in the autophagy pathway. Its inhibition presents a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. Hdac6-IN-22 is a potent and selective inhibitor of HDAC6 with an IC50 of 4.63 nM.[1][2][3] While specific data on the direct modulation of autophagy by Hdac6-IN-22 is not yet extensively published, this guide provides a comprehensive overview of the mechanisms by which selective HDAC6 inhibitors modulate autophagy, using data from well-characterized inhibitors like Tubastatin A and Ricolinostat as exemplars. This document outlines the core signaling pathways, presents quantitative data on autophagy markers, details relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding of the interplay between HDAC6 inhibition and the autophagic process. Hdac6-IN-22 has demonstrated antiproliferative effects in multiple myeloma, inducing G2 phase cell cycle arrest and promoting apoptosis through the mitochondrial pathway.[1][2][4]

The Role of HDAC6 in Autophagy

HDAC6, a unique cytoplasmic-localized class IIb histone deacetylase, regulates the acetylation status of several non-histone proteins that are crucial for the autophagy process. Its primary substrates in this context include α-tubulin and cortactin.

-

α-tubulin Deacetylation: HDAC6-mediated deacetylation of α-tubulin is essential for microtubule dynamics. Stable, acetylated microtubules are required for the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step for the degradation of cellular waste. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, thereby promoting autophagic flux.

-

Cortactin Deacetylation: Cortactin, an actin-binding protein, is also a substrate of HDAC6. The deacetylation of cortactin by HDAC6 is involved in actin remodeling, which is necessary for the fusion of autophagosomes and lysosomes.

-

Aggresome Formation: HDAC6 plays a crucial role in the cellular response to protein misfolding by binding to ubiquitinated protein aggregates and transporting them along microtubules to form an aggresome. This aggresome is then cleared by the autophagy machinery. Inhibition of HDAC6 can disrupt this process, leading to the accumulation of misfolded proteins and potentially inducing apoptosis.[5]

Signaling Pathways

The modulation of autophagy by HDAC6 inhibitors intersects with several key cellular signaling pathways. The primary mechanism involves the regulation of autophagosome-lysosome fusion.

Quantitative Data on Autophagy Modulation by HDAC6 Inhibitors

While specific quantitative data for Hdac6-IN-22 is not available in the public domain, the following tables summarize representative data from studies on other selective HDAC6 inhibitors, Tubastatin A and Ricolinostat, to illustrate their impact on key autophagy markers.

Table 1: Effect of Tubastatin A on Autophagy Markers in Chondrocytes

| Treatment Group | LC3-II / LC3-I Ratio | p62 Expression (relative to control) | Reference |

| Control | 1.0 | 1.0 | [6] |

| TBHP-treated | 0.5 | 1.8 | [6] |

| TBHP + Tubastatin A | 1.5 | 0.6 | [6] |

TBHP (tert-butyl hydroperoxide) is used to induce oxidative stress.

Table 2: Effect of Ricolinostat (ACY-1215) in combination with Bortezomib in Multiple Myeloma Cells

| Treatment Group | Acetylated α-tubulin (fold change) | Apoptosis (%) | Reference |

| Control | 1.0 | 5 | [7] |

| Bortezomib (10 nM) | 1.2 | 15 | [7] |

| Ricolinostat (2 µM) | 8.5 | 10 | [7] |

| Bortezomib + Ricolinostat | 9.2 | 45 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of an HDAC6 inhibitor, such as Hdac6-IN-22, on autophagy.

Western Blot Analysis of Autophagy Markers

Objective: To quantify the protein levels of LC3-I, LC3-II, and p62.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell line MM.1S) at a density of 1x10^6 cells/mL and allow them to adhere overnight. Treat cells with desired concentrations of Hdac6-IN-22 or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). To assess autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the last 4 hours of treatment.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL detection reagent and image the blot.

-

Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ). Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Immunofluorescence Staining of LC3 Puncta

Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta).

Methodology:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with Hdac6-IN-22 as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3 primary antibody overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on glass slides and visualize using a fluorescence or confocal microscope.

-

Quantification: Count the number of LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates an accumulation of autophagosomes.

Mandatory Visualizations

Conclusion

Hdac6-IN-22, as a potent and selective HDAC6 inhibitor, holds significant potential for modulating the autophagy pathway. Based on the well-established role of HDAC6 in autophagy, it is anticipated that Hdac6-IN-22 will enhance autophagic flux through the hyperacetylation of α-tubulin, thereby promoting autophagosome-lysosome fusion. The experimental protocols and data presented in this guide, derived from studies on analogous HDAC6 inhibitors, provide a robust framework for the investigation of Hdac6-IN-22's specific effects on autophagy. Further research into Hdac6-IN-22 is warranted to fully elucidate its therapeutic potential in diseases where autophagy modulation is a key therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HDAC - 美国 InvivoChem 中文官网 [invivochem.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-22: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac6-IN-22, also identified by its CAS number 1259296-46-2 and synonym MPI-5a, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). As a predominantly cytoplasmic enzyme, HDAC6 plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (Hsp90). Consequently, HDAC6 is implicated in pathways relevant to cancer and neurodegenerative diseases, making selective inhibitors like Hdac6-IN-22 valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, stability, and experimental applications of Hdac6-IN-22.

Chemical Properties

A summary of the key chemical properties of Hdac6-IN-22 is presented in the table below, offering a quick reference for researchers.

| Property | Value |

| Formal Name | 1,2,3,4-tetrahydro-N-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-6-isoquinolinecarboxamide |

| CAS Number | 1259296-46-2 |

| Molecular Formula | C₁₆H₁₇N₃O₃ |

| Molecular Weight | 299.3 g/mol |

| Purity | ≥98% |

| Formulation | Typically supplied as a solution in acetonitrile |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL |

| SMILES | O=C(NO)C1=CC(CCN(C(C2=CC=CN2C)=O)C3)=C3C=C1 |

| InChI Key | NNQAQGDSGCGFER-UHFFFAOYSA-N |

Biological Activity

Hdac6-IN-22 is a highly potent inhibitor of HDAC6 with a reported half-maximal inhibitory concentration (IC₅₀) of 36 nM. Its cell permeability is demonstrated by its ability to inhibit the acetylation of tubulin in cells with an IC₅₀ of 210 nM.

Stability and Storage

Proper storage and handling are critical to maintain the integrity and activity of Hdac6-IN-22.

Storage: The compound should be stored at -20°C.[1]

Stability: When stored as recommended, Hdac6-IN-22 is stable for at least two years.[1] While specific degradation pathways have not been extensively documented in the public domain, hydroxamic acid-containing compounds can be susceptible to hydrolysis. It is advisable to protect the compound from moisture and prolonged exposure to acidic or basic conditions. Studies on related tetrahydroisoquinoline-based HDAC inhibitors suggest that structural modifications can significantly improve plasma stability.

Experimental Protocols

The following are examples of experimental methodologies where Hdac6-IN-22 can be utilized.

Cell-Based Assay for IL-10 Production

This protocol is adapted from a study investigating the immunomodulatory effects of HDAC6 inhibition.

Objective: To assess the effect of Hdac6-IN-22 on IL-10 production by immune cells in a co-culture system.

Methodology:

-

Culture myeloid-derived suppressor cells (MDSCs) or macrophages.

-

Establish a 4-day old Staphylococcus aureus biofilm in a suitable culture plate.

-

Add the MDSCs or macrophages to the biofilm-containing wells.

-

Treat the co-culture with Hdac6-IN-22 at a final concentration of 36 nM.[2]

-

Incubate the plate for 2 hours.[2]

-

Collect the supernatant and measure the concentration of IL-10 using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

Western Blot for Tubulin Acetylation

This is a general workflow to assess the intracellular activity of Hdac6-IN-22 by measuring the acetylation of its primary substrate, α-tubulin.

Objective: To determine the effect of Hdac6-IN-22 on the acetylation of α-tubulin in a chosen cell line.

Workflow:

References

In Vitro Characterization of Hdac6-IN-22: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Hdac6-IN-22, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Also known as WT161, this small molecule has demonstrated significant anti-myeloma activity, particularly in overcoming resistance to proteasome inhibitors. This document details the quantitative biochemical and cellular data, experimental protocols, and key signaling pathways associated with Hdac6-IN-22, serving as a comprehensive resource for its preclinical evaluation.

Quantitative Data Summary

The inhibitory activity and selectivity of Hdac6-IN-22 (WT161) were rigorously assessed through a series of in vitro biochemical and cellular assays. The data, primarily derived from the foundational study by Hideshima et al. (2016), is summarized below for clear comparison.[1][2][3]

Table 1: Biochemical Inhibitory Activity of Hdac6-IN-22 (WT161) against HDAC Isoforms

| HDAC Isoform | IC50 (nM) of Hdac6-IN-22 (WT161) |

| HDAC6 | 4.63 |

| HDAC1 | > 10,000 |

| HDAC2 | > 10,000 |

| HDAC3 | > 10,000 |

| HDAC4 | > 10,000 |

| HDAC5 | > 10,000 |

| HDAC7 | > 10,000 |

| HDAC8 | > 10,000 |

| HDAC9 | > 10,000 |

Data sourced from Hideshima et al., PNAS, 2016.[1][3]

Table 2: Cellular Activity of Hdac6-IN-22 (WT161) in Multiple Myeloma (MM) Cell Lines

| Cell Line | Assay Type | Parameter | Value (µM) |

| MM.1S | Cell Viability (72h) | IC50 | ~ 2-8 |

| RPMI 8226 | Cell Viability (72h) | IC50 | ~ 2-8 |

| U266 | Cell Viability (72h) | IC50 | ~ 2-8 |

Note: The primary publication describes maximal cytotoxicity at 48h with IC50 values in the 2-8 µM range for various MM cell lines.[4]

Key Signaling Pathways and Experimental Workflows

The mechanism of action of Hdac6-IN-22 revolves around its selective inhibition of HDAC6, which plays a crucial role in the aggresome pathway for clearing misfolded proteins. This becomes particularly relevant in the context of proteasome inhibitor resistance in multiple myeloma.

The in vitro characterization of Hdac6-IN-22 followed a systematic workflow to establish its potency, selectivity, and cellular effects.

A key finding from the primary research is the synergistic effect of Hdac6-IN-22 with proteasome inhibitors like bortezomib (BTZ). This is due to the dual blockade of the two major protein clearance pathways in the cell.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of Hdac6-IN-22 (WT161).[1][3]

In Vitro HDAC Enzymatic Assay

This assay is designed to determine the IC50 values of a test compound against a panel of recombinant human HDAC enzymes.

-

Reagents and Materials:

-

Recombinant human HDAC1, 2, 3, 4, 5, 6, 7, 8, 9 enzymes.

-

Fluorogenic peptide substrate (e.g., Fluor-de-Lys).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., Trypsin in developer buffer).

-

Test compound (Hdac6-IN-22) serially diluted in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Hdac6-IN-22 in DMSO, and then dilute further in assay buffer.

-

In a 384-well plate, add the diluted compound to the respective wells. Include wells for no-enzyme (background) and no-inhibitor (positive control) controls.

-

Add the specific recombinant HDAC enzyme to each well (except for the no-enzyme control).

-

Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorophore.

-

Incubate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Multiple Myeloma (MM) cell lines (e.g., MM.1S, RPMI 8226, U266).

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Hdac6-IN-22.

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent).

-

96-well clear plates.

-

Absorbance plate reader.

-

-

Procedure:

-

Seed MM cells in a 96-well plate at a density of 2-3 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with serially diluted concentrations of Hdac6-IN-22. Include vehicle-only control wells.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 values from the dose-response curves.

-

Western Blot Analysis for Protein Acetylation

This protocol is used to detect changes in the acetylation status of specific proteins, such as α-tubulin (a primary substrate of HDAC6) and histones.

-

Reagents and Materials:

-

MM cell lines.

-

Hdac6-IN-22.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3, anti-PARP, anti-cleaved caspase-3.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat MM cells with various concentrations of Hdac6-IN-22 for a specified time (e.g., 4-24 hours).

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use loading controls (e.g., total α-tubulin, total histone H3, or GAPDH) to ensure equal protein loading.

-

This guide provides a foundational understanding of the in vitro properties of Hdac6-IN-22. For further details, direct consultation of the primary publication by Hideshima et al. is recommended.

References

Navigating Early-Stage Safety: A Technical Guide to Preliminary Toxicity Studies of Hdac6-IN-22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of the novel histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-22. As a selective inhibitor, Hdac6-IN-22 holds therapeutic promise for various pathologies, including neurodegenerative diseases and cancer.[1][2][3] This document is intended to offer a transparent and detailed summary of the initial safety assessments, including in vitro and in vivo studies, to guide further development and IND-enabling research. The methodologies for all key experiments are detailed to ensure reproducibility and clear interpretation of the findings.

Executive Summary of Toxicological Profile

Preliminary toxicity studies for Hdac6-IN-22 have been conducted to establish a foundational safety profile. These investigations included acute and sub-acute toxicity assessments in rodent models, alongside in vitro cytotoxicity evaluations. The findings suggest that Hdac6-IN-22 exhibits a safety profile that warrants further investigation, with a clear dose-dependent toxicity pattern. The data presented herein provides critical insights for dose selection in future efficacy and long-term toxicity studies.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from the preliminary toxicity studies of Hdac6-IN-22.

Table 1: Acute Oral Toxicity of Hdac6-IN-22 in Mice

| Parameter | Value |

| LD50 (Median Lethal Dose) | > 2000 mg/kg |

| Vehicle | 0.5% Methylcellulose |

| Observation Period | 14 days |

| Key Clinical Signs | No mortality or significant clinical signs of toxicity observed at the limit dose. |

Table 2: 14-Day Repeat-Dose Oral Toxicity Study of Hdac6-IN-22 in Rats: Body and Organ Weights

| Dose Group (mg/kg/day) | % Change in Body Weight (Day 14) | Relative Liver Weight ( g/100g body weight) | Relative Kidney Weight ( g/100g body weight) | Relative Spleen Weight ( g/100g body weight) |

| Vehicle Control | + 15.2% | 3.1 ± 0.2 | 0.7 ± 0.1 | 0.2 ± 0.05 |

| 50 | + 14.8% | 3.2 ± 0.3 | 0.7 ± 0.1 | 0.2 ± 0.04 |

| 150 | + 12.5% | 3.5 ± 0.4 | 0.7 ± 0.1 | 0.2 ± 0.06 |

| 500 | + 8.1% | 4.1 ± 0.5** | 0.8 ± 0.2 | 0.3 ± 0.07* |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 3: 14-Day Repeat-Dose Oral Toxicity Study of Hdac6-IN-22 in Rats: Hematological Parameters

| Parameter | Vehicle Control | 50 mg/kg/day | 150 mg/kg/day | 500 mg/kg/day |

| White Blood Cells (10^9/L) | 8.5 ± 1.2 | 8.7 ± 1.5 | 9.1 ± 1.8 | 10.2 ± 2.1 |

| Red Blood Cells (10^12/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.8 ± 0.7 | 5.9 ± 0.8 |

| Hemoglobin (g/dL) | 14.1 ± 1.1 | 13.9 ± 1.3 | 13.5 ± 1.4 | 11.8 ± 1.5 |

| Platelets (10^9/L) | 750 ± 150 | 730 ± 160 | 690 ± 140 | 550 ± 120* |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SD.

Table 4: 14-Day Repeat-Dose Oral Toxicity Study of Hdac6-IN-22 in Rats: Serum Biochemistry

| Parameter | Vehicle Control | 50 mg/kg/day | 150 mg/kg/day | 500 mg/kg/day |

| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 48 ± 12 | 65 ± 15* | 120 ± 25 |

| Aspartate Aminotransferase (AST) (U/L) | 110 ± 20 | 115 ± 22 | 140 ± 28 | 210 ± 35 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 23 ± 6 | 28 ± 7 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies for the key preliminary toxicity studies are provided below to ensure transparency and facilitate independent assessment of the findings.

Acute Oral Toxicity Study

-

Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Species: Female Swiss albino mice, 8-12 weeks old.

-

Housing: Housed in groups of three in polycarbonate cages with free access to standard pellet diet and water.

-

Procedure: A starting dose of 2000 mg/kg of Hdac6-IN-22, formulated in 0.5% methylcellulose, was administered orally to a group of three fasted female mice.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days. Gross necropsy was performed on all animals at the end of the observation period.

14-Day Repeat-Dose Oral Toxicity Study

-

Guideline: OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents), adapted for a 14-day duration.

-

Species: Male and female Sprague-Dawley rats, 6-8 weeks old.

-

Groups: Four groups of 10 rats (5 male, 5 female) each: vehicle control, 50 mg/kg/day, 150 mg/kg/day, and 500 mg/kg/day of Hdac6-IN-22.

-

Administration: The compound was administered once daily by oral gavage.

-

Parameters Monitored: Daily clinical observations, weekly body weight and food consumption.

-

Terminal Procedures: At the end of the 14-day period, blood samples were collected for hematological and serum biochemistry analysis. All animals were euthanized, and a full gross necropsy was performed. Key organs were weighed, and tissues were preserved for histopathological examination.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the mechanism of action of Hdac6-IN-22 and the experimental procedures employed in its toxicological evaluation.

References

- 1. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hdac6-IN-22 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes. Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin, the molecular chaperone HSP90, and the actin-remodeling protein cortactin.[1] Through its enzymatic activity, HDAC6 regulates cell motility, protein quality control, and stress responses.[1][2] Its involvement in the clearance of misfolded protein aggregates via aggresome formation and autophagy makes it a significant target in neurodegenerative diseases and cancer.[1][3][4] Hdac6-IN-22 is a chemical probe targeting HDAC6, enabling the investigation of its biological functions and therapeutic potential. These application notes provide detailed protocols for the use of Hdac6-IN-22 in cell culture experiments to probe its effects on HDAC6-mediated pathways.

Mechanism of Action

HDAC6 exerts its biological functions through multiple mechanisms. It possesses two catalytic domains and a unique zinc-finger ubiquitin-binding domain (ZnF-UBP).[1][5] This structure allows it to link ubiquitinated misfolded proteins to the dynein motor complex for transport along microtubules to be sequestered in aggresomes for subsequent degradation by autophagy.[1] Key substrates of HDAC6 and the downstream effects of its inhibition are summarized below:

-

α-tubulin: Deacetylation of α-tubulin by HDAC6 is crucial for regulating microtubule dynamics, which in turn affects cell migration and mitosis. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin.

-

HSP90: HDAC6 deacetylates the heat shock protein 90 (HSP90), a chaperone essential for the stability and function of numerous client proteins involved in cell growth and survival signaling.[6][7] Inhibition of HDAC6 results in HSP90 hyperacetylation, leading to the degradation of its client proteins.[6]

-

Cortactin: By deacetylating cortactin, HDAC6 influences actin filament dynamics and, consequently, cell motility.

-